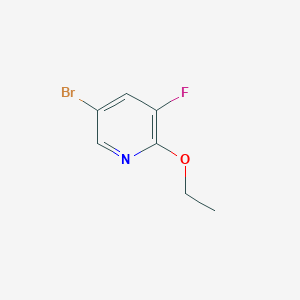

5-Bromo-2-ethoxy-3-fluoropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-ethoxy-3-fluoropyridine is a chemical compound with the molecular formula C7H7BrFNO. It has a molecular weight of 220.04 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of this compound can involve catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrFNO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 . The InChI key is WHSAPVVIPVNVAG-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . and 98% .Applications De Recherche Scientifique

Synthesis and Functionalization

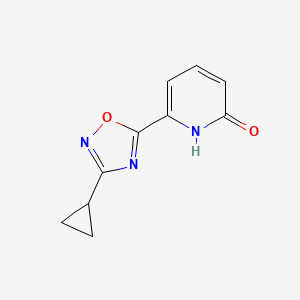

5-Bromo-2-ethoxy-3-fluoropyridine serves as a versatile building block in organic synthesis, particularly in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. The compound undergoes ortho-lithiation followed by reaction with trimethylborate to produce 5-bromo-2-fluoro-3-pyridylboronic acid, which is then subjected to Suzuki reactions to yield variously substituted pyridines. These reactions showcase the compound's utility in constructing complex pyridine derivatives, further convertible to corresponding 2-pyridones, indicating its significance in the synthesis of heterocyclic compounds with potential biological activities (Sutherland & Gallagher, 2003).

Chemoselective Amination

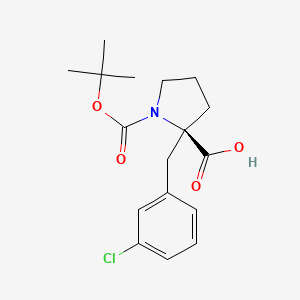

Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, a close relative of this compound, highlights the chemical reactivity of these compounds towards selective functionalization. Catalytic amination conditions lead to the bromide substitution product exclusively, demonstrating the precise control achievable in modifying these molecules. This process is crucial for synthesizing compounds with specific pharmacological properties, showcasing the broader applicability of this compound derivatives in medicinal chemistry (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Nucleoside Analog Synthesis

This compound derivatives play a critical role in the synthesis of pyridine nucleosides related to important therapeutic agents like 5-fluorouracil. These nucleosides, synthesized from derivatives obtained through manipulations involving this compound, exhibit potential as antiviral and anticancer agents. This application underscores the compound's value in developing new drugs with enhanced efficacy and specificity (Nesnow & Heidelberger, 1973).

Mécanisme D'action

Target of Action

It is known that fluoropyridines are generally involved in carbon-carbon bond forming reactions .

Mode of Action

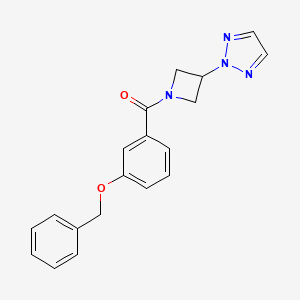

5-Bromo-2-ethoxy-3-fluoropyridine is likely to interact with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .

Biochemical Pathways

It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction, which is a key process in organic synthesis .

Result of Action

It is known that the compound is involved in the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .

Action Environment

It is known that the suzuki–miyaura cross-coupling reaction, in which the compound is involved, is generally tolerant of a wide range of reaction conditions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-2-ethoxy-3-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSAPVVIPVNVAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2695979.png)

![1-Azabicyclo[3.3.1]nonan-5-ylmethanamine](/img/structure/B2695987.png)

![2-Chloro-N-[1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B2695988.png)

![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2695989.png)

![Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate](/img/structure/B2695991.png)

![7-Hydroxy-5-azaspiro[2.4]heptan-4-one](/img/structure/B2695993.png)

![ethyl 1-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2695994.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2695996.png)

![2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile](/img/structure/B2695998.png)